molecular formula C12H11N3O2 B2780309 2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile CAS No. 1214052-03-5

2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile

Cat. No.: B2780309
CAS No.: 1214052-03-5
M. Wt: 229.239
InChI Key: ADOWDBZCUNFJLP-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, and a methyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl acetic acid with a nitrile source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may utilize catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
  • 4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl acetic acid
  • 2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)propionitrile

Uniqueness

2-(4-Methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a phenyl group attached to the imidazolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9-11(16)14(8-7-13)12(17)15(9)10-5-3-2-4-6-10/h2-6,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOWDBZCUNFJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1C2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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